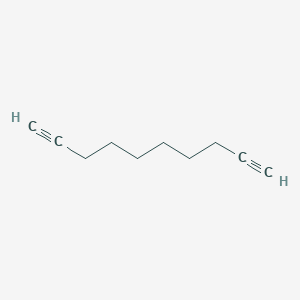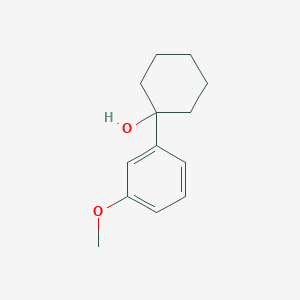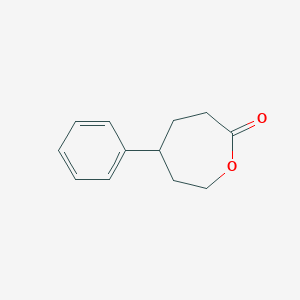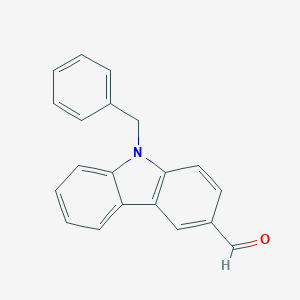
1,9-Décadiyne
Vue d'ensemble
Description
1,9-Decadiyne, also known as deca-1,9-diyne, is a hydrocarbon compound with the molecular formula C10H14. It is characterized by the presence of two triple bonds located at the first and ninth positions of the carbon chain. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
1,9-Decadiyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,9-Decadiyne can be synthesized through various methods, including:
Acyclic Diene Metathesis (ADMET) Polymerization: This method involves the use of catalysts such as molybdenum or ruthenium to facilitate the polymerization process.
Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of 1,9-Decadiyne often involves large-scale ADMET polymerization due to its efficiency and ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
1,9-Decadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction of 1,9-Decadiyne can lead to the formation of alkenes or alkanes, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Palladium and copper catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed:
Diketones: Formed through oxidation reactions.
Alkenes and Alkanes: Formed through reduction reactions.
Coupling Products: Formed through substitution reactions such as Sonogashira coupling.
Mécanisme D'action
The mechanism of action of 1,9-Decadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds make it highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific reaction and application being studied.
Comparaison Avec Des Composés Similaires
1,9-Decadiyne can be compared with other similar compounds, such as:
1,7-Octadiyne: Similar in structure but with a shorter carbon chain.
1,5-Hexadiyne: Also similar but with an even shorter carbon chain.
1,13-Tetradecadiene: A longer carbon chain with similar reactivity.
Uniqueness: 1,9-Decadiyne is unique due to its specific carbon chain length and the position of the triple bonds, which confer distinct reactivity and properties compared to other similar compounds .
Conclusion
1,9-Decadiyne is a versatile compound with significant importance in various fields of scientific research. Its unique structural properties and reactivity make it a valuable building block in organic synthesis, with applications ranging from chemistry and biology to medicine and industry.
Propriétés
IUPAC Name |
deca-1,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVDYAGPHFWNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061913 | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1720-38-3 | |
| Record name | 1,9-Decadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Decadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,9-Decadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deca-1,9-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DECADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VZJ7LN6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,9-Decadiyne?
A1: 1,9-Decadiyne has a molecular formula of C10H14 and a molecular weight of 134.22 g/mol.
Q2: What are the characteristic spectroscopic features of 1,9-Decadiyne?
A2: While specific spectroscopic data is not extensively discussed in the provided research, 1,9-Decadiyne can be characterized by techniques like IR, UV, and NMR spectroscopy. For instance, IR spectroscopy would reveal characteristic peaks for the C≡C stretching vibrations.
Q3: How does 1,9-Decadiyne behave in polymerization reactions?
A3: 1,9-Decadiyne serves as a valuable monomer in polymerization reactions. It can undergo polycyclotrimerization in the presence of transition-metal catalysts, such as TaCl5−Ph4Sn, leading to the formation of hyperbranched polyphenylenes. [] These polymers exhibit desirable properties such as low viscosity, outstanding thermal stability, and small optical dispersion. []
Q4: Can 1,9-Decadiyne be copolymerized with other monomers?
A4: Yes, research indicates that 1,9-Decadiyne can participate in copolymerization reactions. One example is its co-cyclotrimerization with 1,5-hexadiyne using niobium pentachloride as a catalyst, resulting in benzocyclobutene (BCB)-capped oligomers. []
Q5: What is the significance of C–H⋯π interactions in the crystal structure of 1,9-Decadiyne?
A5: The crystal structure of 1,9-Decadiyne, determined at low temperatures, reveals the important role of C–H⋯π interactions in its solid-state packing. [, ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.
Q6: Are there any known biological applications of 1,9-Decadiyne?
A6: While not directly addressed in the provided research, derivatives of 1,9-Decadiyne have found applications in organic synthesis. One notable example is its use as a starting material in the synthesis of cis-9,trans-12-Tetradecadienyl acetate, a sex pheromone of the Indian meal moth (Plodia interpunctella). []
Q7: How is 1,9-Decadiyne used in the creation of self-assembled thin films?
A7: 1,9-Decadiyne plays a crucial role in fabricating self-assembled mono- and multilayered thin films on silica-based surfaces. [] This process utilizes the acid-base hydrolytic chemistry of surface-anchored Sn(NEt2)4 moieties with dialkyne-terminated molecules, including 1,9-Decadiyne. [] The resulting thin films exhibit good structural quality and can be further functionalized. []
Q8: Can you elaborate on the molecular modeling studies conducted on 1,9-Decadiyne thin films?
A8: Molecular modeling techniques, specifically rigid geometry scans and periodic geometry optimizations, have been employed to elucidate the organization of 1,9-Decadiyne monolayers on Si(100)/SiO2/SnO2 surfaces. [] These simulations provide valuable insights into the packing arrangements and symmetry units within the self-assembled monolayers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)







![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)

